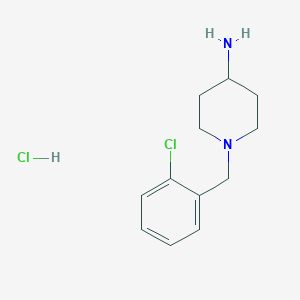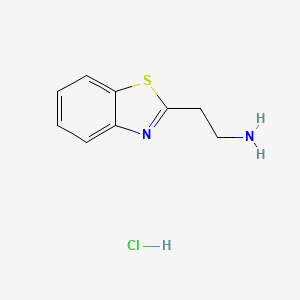amine hydrochloride CAS No. 1158215-58-7](/img/structure/B3085627.png)
[(3-Methylthiophen-2-yl)methyl](propyl)amine hydrochloride
説明
“(3-Methylthiophen-2-yl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1240566-41-9 . Its IUPAC name is N-((3-methyl-1H-1lambda3-thiophen-2-yl)methyl)propan-2-amine hydrochloride . The compound has a molecular weight of 206.76 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16NS.ClH/c1-7(2)10-6-9-8(3)4-5-11-9;/h4-5,7,10-11H,6H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a storage temperature of 28 C . It is a solid at room temperature .科学的研究の応用
Thiophene Derivatives in Drug Synthesis
Developments in Synthesis of Antiplatelet Drugs : Thiophene derivatives have been investigated for their role in synthesizing antithrombotic and antiplatelet drugs, such as clopidogrel. Clopidogrel, a thienopyridine-class drug, is highlighted for its potent pharmaceutical activities, necessitating efficient synthetic methodologies. This research emphasizes the significance of thiophene derivatives in medicinal chemistry and drug development, providing a basis for exploring other thiophene-based compounds in pharmaceutical applications (Saeed et al., 2017).
Flavor Compounds in Foods
Branched Aldehydes in Food Flavors : Research on branched aldehydes, including thiophene analogs, reveals their crucial role in imparting flavor to food products. The study covers the production and degradation of these compounds from amino acids, indicating the importance of thiophene derivatives in enhancing food quality and taste (Smit, Engels, & Smit, 2009).
Environmental Impact of Chemical Compounds
Fate of Parabens in Aquatic Environments : While not directly related to thiophene derivatives, this review addresses the environmental behavior of parabens, hinting at the broader concern of organic compounds' fate in nature. Understanding the environmental fate of various compounds, including thiophene derivatives, is crucial for assessing their ecological impact (Haman et al., 2015).
Synthesis and Structural Properties
Novel Substituted Thiophene Derivatives : The synthesis of novel thiophene derivatives, demonstrating their potential for various applications, including in materials science and organic chemistry. This research underlines the versatility and significance of thiophene derivatives in synthesizing structurally diverse and functionally rich compounds (Issac & Tierney, 1996).
Carcinogenicity Studies
Thiophene Analogues of Carcinogens : Investigation into thiophene analogues of known carcinogens offers insights into the potential health risks associated with thiophene derivatives. Such studies are pivotal in understanding the biological effects of thiophene compounds and their safety profile (Ashby et al., 1978).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
特性
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-3-5-10-7-9-8(2)4-6-11-9;/h4,6,10H,3,5,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFHGTRDPJFMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CS1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





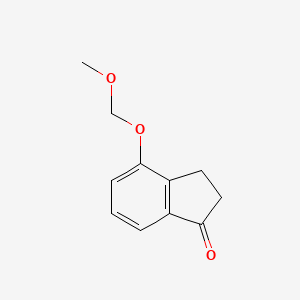
![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085572.png)
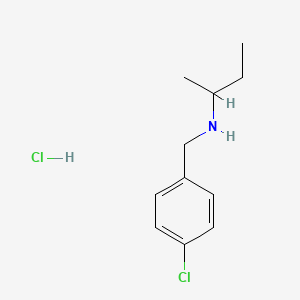
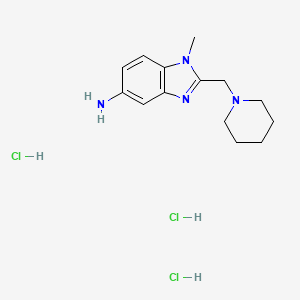

![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3085589.png)
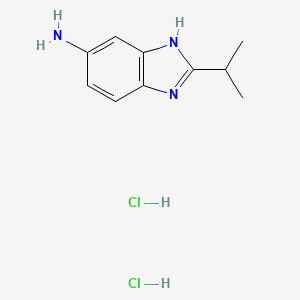
![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3085615.png)

